molecular formula C21H18BrCl2NOS B5153133 2-[2-[2-(3,4-Dichlorophenyl)sulfanylethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide

2-[2-[2-(3,4-Dichlorophenyl)sulfanylethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide

Cat. No.: B5153133
M. Wt: 483.2 g/mol
InChI Key: KRNXFMRATPGOGR-UHFFFAOYSA-M
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Description

2-[2-[2-(3,4-Dichlorophenyl)sulfanylethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide is a complex organic compound characterized by the presence of a pyridinium ion, a phenylethanone group, and a dichlorophenyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(3,4-Dichlorophenyl)sulfanylethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3,4-dichlorophenyl sulfanyl ethylamine with pyridine-1-ium-1-yl-1-phenylethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(3,4-Dichlorophenyl)sulfanylethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ion.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

2-[2-[2-(3,4-Dichlorophenyl)sulfanylethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-[2-(3,4-Dichlorophenyl)sulfanylethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorophenethylamine: Shares the dichlorophenyl moiety and is used in similar synthetic applications.

    2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5: Another compound with a dichlorophenyl group, used in different chemical reactions.

Uniqueness

2-[2-[2-(3,4-Dichlorophenyl)sulfanylethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-[2-[2-(3,4-dichlorophenyl)sulfanylethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2NOS.BrH/c22-19-10-9-18(14-20(19)23)26-13-11-17-8-4-5-12-24(17)15-21(25)16-6-2-1-3-7-16;/h1-10,12,14H,11,13,15H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNXFMRATPGOGR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2CCSC3=CC(=C(C=C3)Cl)Cl.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrCl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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